
5-Fluorosalicylaldoxime
Vue d'ensemble
Description
5-Fluorosalicylaldoxime (5-FSA) is an organic compound belonging to the class of aldoximes. It is a versatile compound that is used for a variety of purposes in scientific research and in industrial applications. 5-FSA is a colorless liquid with a molecular weight of 151.09 g/mol. It is soluble in polar solvents, such as water, methanol and ethanol, and is insoluble in non-polar solvents, such as hexane and petroleum ether.
Applications De Recherche Scientifique
Cancer Treatment Monitoring
5-Fluorosalicylaldoxime: has been instrumental in the development of assays for monitoring the levels of anticancer drugs in the bloodstream. For instance, it plays a crucial role in the ultrasensitive detection of the anticancer drug 5-Fluorouracil (5-FU) in blood samples . This is achieved through a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay, which allows for rapid and specific quantification of 5-FU, aiding in the optimization of therapy efficiency and reduction of side effects.
Saliva Analysis for Chemotherapy Efficacy
The compound’s derivatives are used in the analysis of saliva to measure concentrations of 5-FU, providing insights into the metabolism of the drug in chemotherapy patients . This non-invasive method can significantly improve patient comfort and provide real-time data to adjust dosages for better treatment outcomes.
Non-Coding RNA Impact on Drug Resistance
Research has shown that non-coding RNAs can affect the response of cells to 5-FU, with 5-Fluorosalicylaldoxime being a key component in studying these effects . Understanding the regulatory mechanisms driving resistance to chemotherapeutic agents like 5-FU is vital for developing more effective cancer treatments.
Chemical Synthesis
4-fluoro-2-(hydroxyiminomethyl)phenol: is utilized in chemical synthesis as a precursor or intermediate. Its unique structure allows for the creation of various chemical compounds, which can be further used in pharmaceuticals, agrochemicals, and material sciences .
Propriétés
IUPAC Name |
4-fluoro-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)
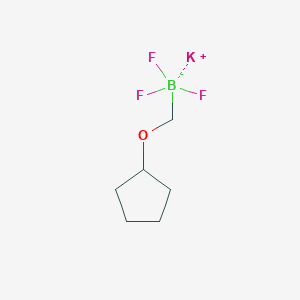

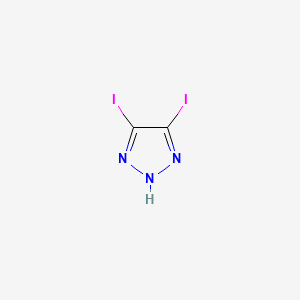
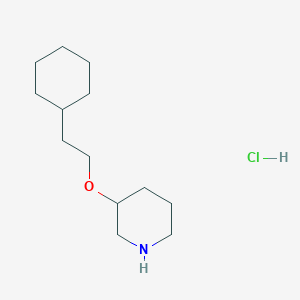

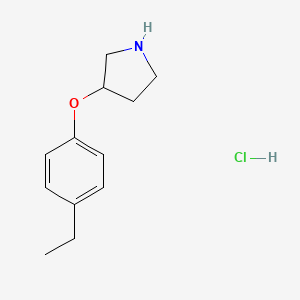
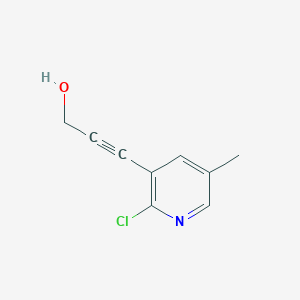
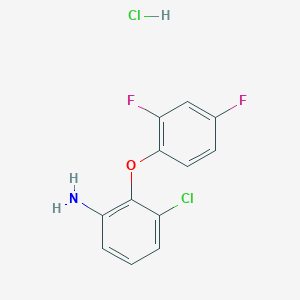
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
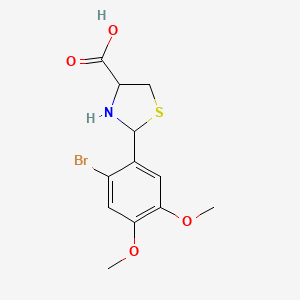
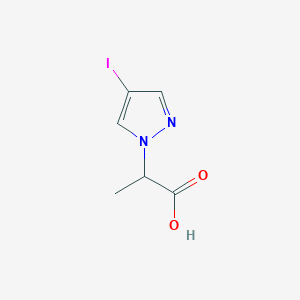
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)